molecular formula C18H19N3O4 B2505441 methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448135-46-3

methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2505441
CAS No.: 1448135-46-3
M. Wt: 341.367
InChI Key: VJOMVEBNANFOCZ-UHFFFAOYSA-N
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Description

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a cyclopropyl group, and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the construction of the tetrahydroisoquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, oxazole-containing molecules, and cyclopropyl-substituted compounds. Examples include:

  • Tetrahydroisoquinoline-2-carboxylate derivatives
  • 5-cyclopropyl-1,2-oxazole-3-amido derivatives
  • Cyclopropyl-substituted amides

Uniqueness

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 7-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-18(23)21-7-6-11-4-5-14(8-13(11)10-21)19-17(22)15-9-16(25-20-15)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOMVEBNANFOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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